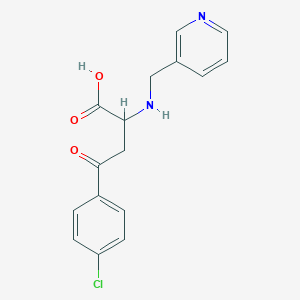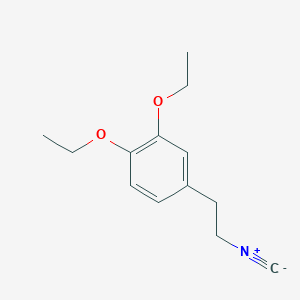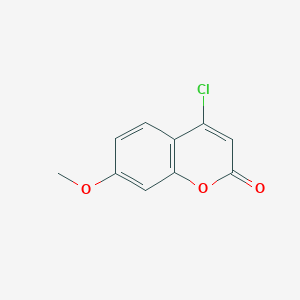
2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid
Descripción general
Descripción
2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid (2-BAMT) is an organic compound with a unique chemical structure. It is an aromatic polycyclic compound composed of two benzene rings connected by a methylene bridge and a thiazole ring. 2-BAMT is a member of the thiazole carboxylic acid family and is used in a variety of scientific research applications.
Mecanismo De Acción
The mechanism of action of 2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid is not yet fully understood. However, it is believed to act as a competitive inhibitor of acetylcholinesterase and dihydrofolate reductase. It is believed to bind to the active sites of these enzymes and prevent them from catalyzing the reactions they normally catalyze.
Biochemical and Physiological Effects
2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid has been shown to have a variety of biochemical and physiological effects in laboratory studies. It has been shown to inhibit acetylcholinesterase activity in vitro and to reduce the levels of acetylcholine in the brain. It has also been shown to inhibit dihydrofolate reductase activity in vitro and to reduce the levels of folate in the body. In addition, it has been shown to have anti-inflammatory, antioxidant, and anti-cancer activities in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively low-cost compound that is readily available and has a relatively simple synthesis procedure. It is also a relatively stable compound that is not easily degraded by heat or light. However, it is important to note that 2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid is a relatively new compound and there is currently limited information available on its safety and toxicity.
Direcciones Futuras
There are several potential future directions for research involving 2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid. One potential direction is to further study its mechanism of action and to identify potential new therapeutic applications. Another potential direction is to study its potential toxicity and to develop safe and effective ways to use it in laboratory experiments. Additionally, further research could be conducted to explore its potential uses in the synthesis of other compounds, such as polymers, and its potential applications in the development of new drugs. Finally, further research could be conducted to explore its potential uses in the development of new materials and technologies.
Aplicaciones Científicas De Investigación
2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of various heterocyclic compounds, such as thiazolopyridines and thiazolopyrimidines. It has also been used as a precursor for the synthesis of various biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase and inhibitors of the enzyme dihydrofolate reductase. It has also been used in the synthesis of various polymers, such as poly(2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid) and poly(2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid-co-ethylene glycol).
Propiedades
IUPAC Name |
2-(3-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c1-6-9(10(15)16)17-11(13-6)14-8-4-2-3-7(12)5-8/h2-5H,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAHXFBQJGFQBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC(=CC=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(cyclohexylmethyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B3033490.png)
![2',3',5',6'-tetrahydro-1H-spiro[quinazoline-2,4'-thiopyran]-4(3H)-one](/img/structure/B3033492.png)
![1-[(4-bromophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3033493.png)

![5-chloro-N-[2-(4-methoxyanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3033495.png)
![4-(4-Chlorophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid](/img/structure/B3033496.png)
![5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxo-1-phenylethyl}-1H-pyrazole-4-carboxamide](/img/structure/B3033497.png)

![4-Chloro-2-{[(3,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B3033502.png)
![4-Chloro-2-{[(3-isopropylphenyl)amino]methyl}phenol](/img/structure/B3033506.png)
![2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033507.png)

![2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033509.png)
![4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3033513.png)